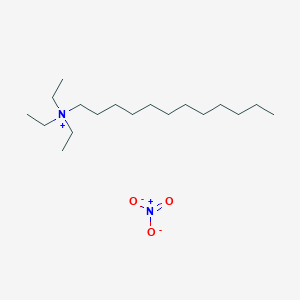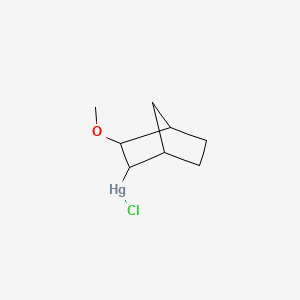
Methanethioamide, N-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethioamide, N-methyl-N-phenyl- is an organic compound with the molecular formula C8H9NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanethioamide, N-methyl-N-phenyl- can be synthesized through several methods. One common method involves the reaction of an amide with phosphorus sulfides such as phosphorus pentasulfide. This reaction replaces the oxygen atom in the amide with a sulfur atom, forming the thioamide . Another method involves the use of Lawesson’s reagent, which is a more modern and efficient way to introduce sulfur into the molecule .
Industrial Production Methods
In industrial settings, the production of Methanethioamide, N-methyl-N-phenyl- often involves large-scale reactions using phosphorus sulfides or Lawesson’s reagent. These methods are chosen for their efficiency and ability to produce high yields of the desired thioamide .
Analyse Chemischer Reaktionen
Types of Reactions
Methanethioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can convert the thioamide back to the corresponding amide.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Methanethioamide, N-methyl-N-phenyl- can produce sulfoxides or sulfones, while reduction can yield the corresponding amide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Methanethioamide, N-methyl-N-phenyl- involves its interaction with various molecular targets. Thioamides are known to inhibit the enzyme thyroid peroxidase, which reduces the synthesis of thyroid hormones. This mechanism is particularly relevant in the treatment of thyroid disorders . Additionally, Methanethioamide, N-methyl-N-phenyl- can form stable complexes with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetamide: Another well-known thioamide used as a source of the sulfide ion and in heterocyclic chemistry.
N,N-Dimethylthioformamide: Similar in structure but with different substituents on the nitrogen atom.
Uniqueness
Methanethioamide, N-methyl-N-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
N-methyl-N-phenylmethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMTZQFCAFLQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483090 |
Source


|
| Record name | Methanethioamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36325-39-0 |
Source


|
| Record name | Methanethioamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)





